6-Bromo-2,3-dicyanonaphthalene
Overview
Description
6-Bromo-2,3-dicyanonaphthalene: is a chemical compound with the molecular formula C12H5BrN2 and a molecular weight of 257.09 g/mol . It belongs to the class of naphthalene derivatives and is characterized by the presence of bromine and two cyano groups attached to the naphthalene ring. This compound is a yellow crystalline solid and is commonly used in scientific research due to its unique chemical properties.
Mechanism of Action
Target of Action
It is often used in suzuki–miyaura coupling reactions , which suggests that its primary targets could be organoboron reagents involved in these reactions.
Mode of Action
Given its use in Suzuki–Miyaura coupling reactions , it can be inferred that it likely interacts with its targets (organoboron reagents) to facilitate the formation of carbon-carbon bonds.
Biochemical Pathways
Its role in suzuki–miyaura coupling reactions suggests that it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
It is known that the compound has a molecular weight of 25709 , which could potentially impact its bioavailability.
Result of Action
Its role in facilitating Suzuki–Miyaura coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds, which could have various downstream effects depending on the specific context of the reaction.
Action Environment
It is known that adopting new reaction conditions can significantly increase yield, controllability, and simplify separation processes while reducing costs in the synthesis of 6-bromo-2, 3-dicyanonaphthalene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromo-2,3-dicyanonaphthalene can be synthesized from 4-Bromo-1,2-bis-dibromomethyl-benzene . The synthesis involves the following steps:
Bromination: The starting material, 4-Bromo-1,2-bis-dibromomethyl-benzene, undergoes bromination to introduce the bromine atom at the desired position on the naphthalene ring.
Cyanation: The brominated intermediate is then subjected to cyanation, where cyano groups are introduced at the 2 and 3 positions of the naphthalene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and cyanation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,3-dicyanonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthalene ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium cyanide or potassium cyanide for cyanation reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted naphthalene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.
Reduction Products: Reduction can yield partially or fully reduced naphthalene derivatives.
Scientific Research Applications
6-Bromo-2,3-dicyanonaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the interactions of cyano and bromine groups with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
6-Bromo-2,3-dicyanonaphthalene: is similar to other naphthalene derivatives, such as 6-Bromo-2,3-naphthalenedicarbonitrile and 2,3-Naphthalenedicarbonitrile, 6-bromo .
Uniqueness:
- The presence of both bromine and cyano groups in this compound makes it unique compared to other naphthalene derivatives. These functional groups confer distinct chemical reactivity and properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
6-bromonaphthalene-2,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrN2/c13-12-2-1-8-3-10(6-14)11(7-15)4-9(8)5-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERLNOIJNRUJKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)C#N)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354840 | |
Record name | 6-Bromo-2,3-dicyanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70484-02-5 | |
Record name | 6-Bromo-2,3-naphthalenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70484-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,3-dicyanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2,3-dicyanonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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